![molecular formula C23H24N4O4 B5977440 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B5977440.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
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Overview
Description
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a benzodioxole group, a piperazine ring, and a pyrimidine core, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized from catechol and formaldehyde under acidic conditions.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with diethylene glycol.
Pyrimidine Core Synthesis: The pyrimidine core is synthesized by reacting 2-chloropyrimidine with an appropriate amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of benzodioxole and piperazine intermediates.
Optimization of Reaction Conditions: Using optimized reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a dopamine agonist and α2-adrenergic antagonist, making it useful in treating neurological disorders like Parkinson’s disease.
Biological Research: The compound is used to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interaction with dopamine receptors and α2-adrenergic receptors. It acts as a dopamine agonist, stimulating dopamine receptors in the brain, which helps alleviate symptoms of Parkinson’s disease. Additionally, its α2-adrenergic antagonist properties contribute to its therapeutic effects by modulating neurotransmitter release and improving cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Piribedil: Another dopamine agonist with similar structural features but different pharmacokinetic properties.
Ropinirole: A dopamine agonist used in the treatment of Parkinson’s disease, with a different chemical structure but similar therapeutic effects.
Pramipexole: Another dopamine agonist with a different core structure but similar applications in treating neurological disorders.
Uniqueness
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one is unique due to its combination of a benzodioxole group, piperazine ring, and pyrimidine core, which confer distinct pharmacological properties and make it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-29-18-5-3-17(4-6-18)19-13-22(28)25-23(24-19)27-10-8-26(9-11-27)14-16-2-7-20-21(12-16)31-15-30-20/h2-7,12-13H,8-11,14-15H2,1H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOQGBDEEJLLFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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